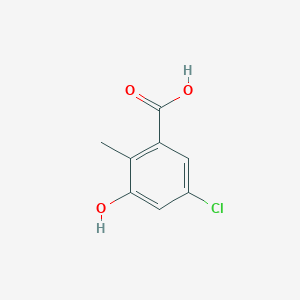

5-Chloro-3-hydroxy-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO3 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

5-chloro-3-hydroxy-2-methylbenzoic acid |

InChI |

InChI=1S/C8H7ClO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,1H3,(H,11,12) |

InChI Key |

KURYZEKCRNFQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Hydroxy 2 Methylbenzoic Acid and Analogues

Strategic Approaches to Regioselective Synthesis of Substituted Benzoic Acids

The regioselective synthesis of substituted benzoic acids is a cornerstone of organic synthesis, enabling the construction of complex molecules from simple aromatic precursors. The challenge lies in controlling the position of incoming substituents on the benzene (B151609) ring, which is influenced by the electronic and steric properties of the groups already present.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. chem-station.com This technique overcomes the typical ortho/para substitution patterns seen in classical electrophilic aromatic substitution (EAS). The method involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom (e.g., O, N), coordinates to the lithium cation, facilitating the deprotonation at the nearest ortho-position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile, leading to substitution exclusively at the ortho position. wikipedia.org

The effectiveness of a DMG is related to its ability to coordinate with the organolithium reagent. baranlab.org Common DMGs are ranked by their directing ability, with groups like amides and carbamates being particularly strong. organic-chemistry.org

| Directing Metalation Group (DMG) Strength | |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OR, -NR₂, -CF₃ |

| Weak | -CH₂NR₂, -Ph |

This methodology allows for the synthesis of highly substituted aromatics that would be difficult to obtain through traditional EAS pathways. For instance, by choosing a starting material with an appropriate DMG, one can sequentially introduce substituents at specific locations around the ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org An electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.org The regioselectivity of EAS is governed by the substituent groups already present on the ring, which can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

For example, the carboxyl group (-COOH) in benzoic acid is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. study.comyoutube.com Conversely, activating groups like hydroxyl (-OH) and methyl (-CH₃) are ortho-, para-directing. In a molecule with multiple substituents, the final substitution pattern is determined by the combined directing effects of all groups. The synthesis of a polysubstituted benzoic acid like 5-Chloro-3-hydroxy-2-methylbenzoic acid via EAS would require a carefully planned sequence of reactions to install the substituents in the correct positions, taking into account their directing effects.

A versatile method for synthesizing benzoic acids involves the reaction of a Grignard reagent with carbon dioxide. ucalgary.cachemistrysteps.com This process, known as carbonation or carboxylation, forms a new carbon-carbon bond and introduces the carboxylic acid functionality. The Grignard reagent is prepared by reacting an aryl halide with magnesium metal. ucalgary.ca This organomagnesium compound then acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ (often in the form of dry ice). ucalgary.cayoutube.com An acidic workup subsequently protonates the resulting carboxylate salt to yield the carboxylic acid. chemistrysteps.com

A patented process illustrates this approach for the synthesis of 3-hydroxy-2-methylbenzoic acid. google.com The synthesis begins with 3-chloro-2-methylphenol, which is first protected as a benzyl ether. This is followed by the formation of a Grignard reagent with magnesium, which is then reacted with CO₂ to produce 3-benzyloxy-2-methylbenzoic acid. google.com The final step involves the removal of the benzyl protecting group via hydrogenation to yield the desired 3-hydroxy-2-methylbenzoic acid. google.com

| Step | Reaction | Purpose |

| 1 | Protection of phenol | Prevents the acidic proton from interfering with Grignard reagent formation. |

| 2 | Grignard reagent formation | Creates a nucleophilic aryl species from an aryl halide. |

| 3 | Carboxylation with CO₂ | Introduces the carboxylic acid group onto the aromatic ring. |

| 4 | Deprotection (Hydrogenation) | Removes the protecting group to reveal the final product. |

Catalytic hydrogenation is a crucial reaction in the synthesis of substituted benzoic acids, often used for either ring saturation or for the transformation of functional groups. For instance, the hydrogenation of benzoic acid and its derivatives over transition metal catalysts like palladium, ruthenium, or rhodium can lead to cyclohexanecarboxylic acid. nih.govcabidigitallibrary.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction. researchgate.netresearchgate.net

In the context of preparing hydroxy-methyl benzoic acids, catalytic hydrogenation is frequently employed to reduce other functional groups selectively. A key application is the hydrogenolysis of benzyl ethers to yield free hydroxyl groups, as seen in the synthesis of 3-hydroxy-2-methylbenzoic acid. google.com Another example is the catalytic hydrogenation of phthalaldehydic acid in an alkaline solution, which can be controlled to stop at the alcohol stage, producing 2-hydroxymethyl-benzoic acid. google.com This demonstrates the utility of hydrogenation in selectively modifying substituents without affecting the carboxylic acid group or the aromatic ring under specific conditions.

Specific Precedent Reactions for Chloro-Hydroxy-Methyl Benzoic Acids

The synthesis of specifically substituted benzoic acids often relies on established reactions for introducing halogen and hydroxyl groups onto the aromatic nucleus.

The direct halogenation of aromatic compounds is a primary method for introducing chlorine or bromine atoms. This is typically an electrophilic aromatic substitution reaction where a halogenating agent reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgdocbrown.info For compounds with electron-withdrawing groups, an iodine-containing cocatalyst can be used to facilitate the reaction at atmospheric pressure. google.com

Synthesis of Isomeric Chlorohydroxybenzoic Acids (e.g., 5-chloro-2-hydroxybenzoic acid)

The synthesis of isomeric chlorohydroxybenzoic acids provides valuable insights into the directing effects of substituents on the benzene ring and offers comparative frameworks for developing synthetic routes to more complex analogues. A prominent example is the synthesis of 5-chloro-2-hydroxybenzoic acid, an isomer of the target compound.

This compound is typically prepared via electrophilic aromatic substitution, specifically through the chlorination of 2-hydroxybenzoic acid (salicylic acid). guidechem.com The hydroxyl (-OH) and carboxylic acid (-COOH) groups on salicylic acid direct the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. In this case, the powerful activating effect of the hydroxyl group dominates, leading to chlorination at the positions ortho and para to it. Steric hindrance from the adjacent carboxylic acid group can disfavor substitution at the C3 position, making the C5 position (para to the hydroxyl group) the primary site of chlorination. guidechem.com

Common chlorinating agents for this transformation include chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled acidic conditions. guidechem.com Another method involves the Sandmeyer reaction, starting from 5-amino-2-hydroxybenzoic acid. The amino group is diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom. nih.gov

The synthesis of other chlorohydroxybenzoic acid isomers can be achieved through the carboxylation of corresponding chlorophenols. rsc.org

Table 1: Comparison of Synthetic Methods for 5-chloro-2-hydroxybenzoic acid

| Starting Material | Reagents | Key Transformation | Reference |

| 2-Hydroxybenzoic acid | Cl₂ or SO₂Cl₂ | Electrophilic Aromatic Substitution | guidechem.com |

| 5-Amino-2-hydroxybenzoic acid | 1. NaNO₂, H₂SO₄ 2. Cu₂Cl₂, HCl | Sandmeyer Reaction | nih.gov |

Derivatization of Methyl-Substituted Benzoic Acids

The derivatization of methyl-substituted benzoic acids is a key strategy for introducing additional functional groups and synthesizing a wide array of complex molecules. A plausible synthetic route to this compound involves the selective chlorination of 3-hydroxy-2-methylbenzoic acid.

The synthesis of 3-hydroxy-2-methylbenzoic acid itself can be achieved through various methods. One approach involves the diazotization of 3-amino-2-methylbenzoic acid followed by hydrolysis of the diazonium salt. google.com Another route starts from 3-chloro-2-methylphenol, which is first protected as a benzyl ether. A Grignard reaction followed by carboxylation and subsequent deprotection yields the desired 3-hydroxy-2-methylbenzoic acid. google.com

Once 3-hydroxy-2-methylbenzoic acid is obtained, the next critical step is the regioselective introduction of a chlorine atom at the C5 position. The directing effects of the existing substituents—hydroxyl, methyl, and carboxyl groups—play a crucial role in determining the site of electrophilic chlorination. The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the carboxyl group is a meta-director. msu.edulibretexts.org

In the case of 3-hydroxy-2-methylbenzoic acid, the hydroxyl group at C3 and the methyl group at C2 will cooperatively direct incoming electrophiles to the C4 and C6 positions (ortho and para to the hydroxyl group). The carboxyl group at C1 will direct to the C3 and C5 positions. The powerful activating and directing effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it the most reactive. However, the position para to the hydroxyl group (C6) is also ortho to the methyl group, which could lead to a mixture of products. The desired C5 position is meta to the hydroxyl and methyl groups but ortho to the carboxyl group. Achieving selective chlorination at the C5 position would likely require specific reaction conditions or the use of a directing group strategy to overcome the inherent directing effects of the hydroxyl and methyl groups.

Reagents such as N-chlorosuccinimide (NCS) can be employed for the chlorination of activated aromatic rings under milder conditions. tsijournals.comisca.me

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient, rapid, and environmentally benign methodologies. Microwave-assisted synthesis and green chemistry principles are at the forefront of these advancements.

Microwave-Assisted Synthesis in Benzoic Acid Derivatization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.in The rapid and uniform heating provided by microwaves can enhance the rates of various reactions involved in the synthesis of benzoic acid derivatives, including esterification, hydrolysis, and substitution reactions. rasayanjournal.co.in

For instance, the hydrolysis of benzamide to benzoic acid, which typically takes an hour under conventional reflux, can be completed in as little as 7 minutes with microwave assistance, achieving a 99% yield. rsc.org Microwave heating can also be effectively applied to aromatic nucleophilic substitution reactions, often in greener solvent systems like ionic liquids. niscpr.res.in In the context of synthesizing this compound, microwave-assisted chlorination of 3-hydroxy-2-methylbenzoic acid could potentially offer a faster and more efficient route, possibly with improved regioselectivity under optimized conditions. The use of microwave irradiation in conjunction with solid-supported reagents or in solvent-free conditions further enhances the green credentials of the synthesis. mdpi.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions for Benzoic Acid Derivatives

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) | Reference |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99 | rsc.org |

| Oxidation of Toluene | 10-12 hours | 5 minutes | 40 | rsc.org |

| Esterification of Benzoic Acid | - | 6 minutes | - | prepchem.com |

Environmentally Benign Synthetic Routes

Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of halogenated aromatic compounds, traditional methods often employ hazardous reagents and chlorinated solvents. rsc.org

The development of environmentally benign synthetic routes for compounds like this compound focuses on several key areas:

Greener Solvents: Replacing hazardous chlorinated solvents with more sustainable alternatives such as water, ethanol, or ionic liquids. wikipedia.orgnih.gov

Alternative Reagents: Utilizing safer and more atom-economical halogenating agents. For example, N-halosuccinimides can be used in place of elemental halogens. rsc.org The use of hydrobromic acid with hydrogen peroxide as an oxidant represents a greener approach to bromination. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of organocatalysts for regioselective halogenation. researchgate.net

For the chlorination of phenolic compounds, which is a key step in the synthesis of the target molecule, research has focused on understanding the reaction kinetics and minimizing the formation of undesirable byproducts. researchgate.net The use of water as a solvent for chlorination reactions with reagents like N-chlorosuccinimide aligns with green chemistry principles. isca.me

Isolation and Purification Techniques for Complex Benzoic Acid Derivatives

The synthesis of complex benzoic acid derivatives often results in mixtures of isomers and other impurities, necessitating efficient isolation and purification techniques to obtain the desired product in high purity.

Crystallization and Recrystallization: These are fundamental techniques for purifying solid organic compounds. isca.me The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization due to the significant difference in solubility at high and low temperatures. google.com In cases where a single solvent is not effective, a mixed-solvent system may be employed.

Chromatographic Methods: When crystallization is insufficient to separate closely related isomers, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the isolation and purification of individual compounds from complex mixtures. semanticscholar.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of benzoic acid derivatives. sielc.com The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical technique for monitoring reaction progress and identifying suitable solvent systems for column chromatography. It can also be used for the separation of halogenated derivatives of benzoic acids. nih.gov

The separation of positional isomers of substituted benzoic acids can be particularly challenging and may require specialized chromatographic columns and conditions. wikipedia.org

Table 3: Common Purification Techniques for Benzoic Acid Derivatives

| Technique | Principle | Application |

| Recrystallization | Difference in solubility at varying temperatures | Purification of solid products from less soluble or more soluble impurities |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | Isolation of pure compounds from complex mixtures, separation of isomers |

| Thin-Layer Chromatography | Differential migration on a solid support | Reaction monitoring, qualitative analysis, and optimization of separation conditions |

Generating the requested detailed analysis for each specified spectroscopic technique (¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman) requires access to experimentally acquired and verified spectra for this compound. Without this primary data, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the outline.

Therefore, the article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 5-Chloro-3-hydroxy-2-methylbenzoic acid. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (molecular formula C₈H₇ClO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This high level of accuracy is essential for unambiguous confirmation of the compound's identity, particularly in complex samples or when confirming the outcome of a synthesis. The technique provides mass accuracy typically within 5 ppm, allowing for the confident assignment of a molecular formula.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₇³⁵ClO₃ | [M] | 186.0084 |

| C₈H₇³⁷ClO₃ | [M] | 188.0054 |

| C₈H₆³⁵ClO₃ | [M-H]⁻ | 185.0011 |

| C₈H₆³⁷ClO₃ | [M-H]⁻ | 187.0000 |

| C₈H₈³⁵ClO₃ | [M+H]⁺ | 187.0156 |

| C₈H₈³⁷ClO₃ | [M+H]⁺ | 189.0127 |

Note: This table contains calculated theoretical values.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound would typically be analyzed in negative ion mode, where it would readily deprotonate to form the [M-H]⁻ ion. The resulting mass spectrum would show a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for ³⁵Cl and ³⁷Cl). Further fragmentation of the [M-H]⁻ ion via tandem mass spectrometry (MS/MS) would likely involve the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for benzoic acids. nih.govekb.eg

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, though it is more commonly employed for larger molecules like proteins and polymers. nih.gov For small molecules like substituted benzoic acids, MALDI can be used but may present challenges due to potential interference from matrix peaks in the low mass range. nih.gov If used, the compound would be co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) that absorbs the laser energy to facilitate ionization. nih.govmdpi.com

Table 2: Expected ESI-MS/MS Fragmentation Pattern

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Expected Fragment (m/z) |

|---|---|---|---|

| 185.0011 ([M-H]⁻) | Decarboxylation | CO₂ | 140.9922 |

Note: This table is based on typical fragmentation behavior of benzoic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The aromatic ring and functional groups (carboxyl, hydroxyl) in this compound contain π electrons and non-bonding electrons that can be excited by UV radiation. Substituted benzoic acids typically exhibit characteristic absorption bands corresponding to π → π* transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity) of these bands are influenced by the nature and position of the substituents on the benzene (B151609) ring and by the pH of the solvent. researchgate.net For this compound, one would expect absorption maxima in the range of 210-320 nm.

Chromatographic Methodologies for Purity Assessment and Quantitative Determination

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of and quantifying non-volatile compounds like this compound. A reversed-phase HPLC method would be the standard approach. vu.edu.auekb.eg

Method development would involve optimizing several parameters to achieve good resolution and peak shape. The stationary phase would typically be a C18 column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acid like formic or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

Once developed, the method must be validated according to ICH guidelines to ensure its reliability, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg

Table 3: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm or 305 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table presents typical starting conditions for method development.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. chemicalbook.comsemanticscholar.orgiastate.edu In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, usually a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. The separated spots are visualized, often under UV light. sigmaaldrich.com The product, starting material, and any intermediates will have distinct Retention Factor (Rf) values, allowing for a qualitative assessment of the reaction's completion. sigmaaldrich.com

Table 4: General TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate mixture (ratio varied to achieve optimal separation) |

| Visualization | UV lamp (254 nm) |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front |

Note: The Rf value is highly dependent on the exact conditions used.

Gas Chromatography (GC) for Volatile Derivatives

The analysis of acidic compounds like benzoic acid derivatives by Gas Chromatography (GC) typically requires a derivatization step to convert the non-volatile acid into a more volatile form, such as a methyl or silyl (B83357) ester. This process is crucial for achieving good chromatographic separation and detection.

However, a comprehensive search has yielded no specific studies detailing the derivatization and subsequent GC analysis of this compound. While general methods for the derivatization of carboxylic acids are well-established, specific retention times, column conditions, and mass spectral data for derivatives of this particular compound are not documented in the searched scientific literature. For context, the related isomer, 5-Chloro-2-hydroxybenzoic acid, has been analyzed using GC, but these findings cannot be extrapolated to this compound due to differences in molecular structure and chemical properties.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Hydroxy 2 Methylbenzoic Acid

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of 5-Chloro-3-hydroxy-2-methylbenzoic acid. These calculations provide a detailed picture of the molecule at the atomic level.

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-Cl | ~1.74 Å |

| C-O (hydroxyl) | ~1.37 Å |

| C-C (methyl) | ~1.51 Å |

| C-C (carboxyl) | ~1.49 Å |

| C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.36 Å |

| O-H (hydroxyl) | ~0.96 Å |

| O-H (carboxyl) | ~0.97 Å |

| C-C-C (ring) | ~120° |

| C-C-Cl | ~119° |

| C-C-O (hydroxyl) | ~118° |

Note: These values are estimations based on DFT calculations of structurally similar molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface is colored to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit the most positive potential (blue), indicating their propensity for nucleophilic attack and hydrogen bonding. The chlorine atom would also contribute to the electrostatic potential, generally showing a region of slight negative potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and carboxyl groups, which are electron-rich regions. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring. While exact values for this specific molecule are not available, related compounds show HOMO-LUMO gaps in the range of 4-6 eV, indicating a relatively stable molecule. actascientific.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Based on Analogous Compounds

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These values are estimations based on DFT calculations of structurally similar molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational preferences and intermolecular interactions.

The presence of rotatable single bonds, particularly around the carboxylic acid and hydroxyl groups, allows this compound to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the C-COOH bond and the C-OH bond are the most significant. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group can play a crucial role in stabilizing certain conformations. The energy landscape, a plot of potential energy as a function of the rotational degrees of freedom, can reveal the relative populations of different conformers at a given temperature. For substituted benzoic acids, planar conformations are often the most stable due to conjugation between the aromatic ring and the carboxylic acid group.

The functional groups present in this compound—hydroxyl, carboxylic acid, and chloro groups—are all capable of participating in intermolecular interactions.

Hydrogen Bonding: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. In the solid state or in solution, these molecules are expected to form strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. The carboxylic acid groups of two molecules can form a characteristic cyclic dimer motif.

Computational methods can predict the geometries and energies of these non-covalent interactions, providing a detailed understanding of the supramolecular chemistry of this compound. mdpi.com

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Predicted Strength |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Strong |

| Hydrogen Bonding | Hydroxyl - Carboxylic acid | Moderate to Strong |

| Hydrogen Bonding | Hydroxyl - Hydroxyl | Moderate |

| π-π Stacking | Aromatic ring - Aromatic ring | Moderate |

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound can be thoroughly investigated using computational models. These methods help identify the most reactive sites within the molecule and predict its behavior in chemical reactions. Key insights are derived from analyzing the molecule's electronic structure.

Reactivity Descriptors: Theoretical studies on substituted benzoic acids utilize a range of descriptors derived from DFT calculations to understand their reactivity. nih.govnih.gov These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-rich aromatic ring, hydroxyl group, and carboxylic acid oxygen atoms would be expected to contribute significantly to the HOMO, marking them as likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potentials would be expected around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. The hydrogen of the carboxylic acid would show a strong positive potential, confirming its acidic nature. researchgate.net

Fukui Functions: This descriptor quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. scielo.org.za For a molecule like this compound, the Fukui function can precisely rank the susceptibility of different atoms on the benzene ring and within the functional groups to either nucleophilic or electrophilic attack. nih.gov

Predicted Reaction Pathways: The substituents on the benzoic acid ring—chloro, hydroxyl, and methyl groups—dictate its reactivity. The hydroxyl group is an activating, ortho-para directing group, while the chloro group is deactivating but also ortho-para directing. The methyl group is weakly activating and ortho-para directing. Their combined electronic effects (both inductive and resonance) influence the acidity of the carboxylic acid and the preferred sites for electrophilic aromatic substitution. nih.gov Computational modeling can simulate reaction pathways, such as proton transfer (acidity) or electrophilic substitution, by calculating the transition state energies, thereby predicting the most favorable reaction products. psu.edu

Table 1: Predicted Reactivity Sites of this compound

| Functional Group | Predicted Reactivity Type | Rationale based on Theoretical Principles |

|---|---|---|

| Carboxylic Acid (-COOH) | Acidic Proton Donor; Nucleophilic Oxygen | The hydroxyl proton is highly acidic. The carbonyl oxygen is a primary site for electrophilic attack and hydrogen bonding. |

| Hydroxyl Group (-OH) | Proton Donor; Electron-Donating (Resonance) | Activates the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. |

| Chloro Group (-Cl) | Electron-Withdrawing (Inductive); Weakly Electron-Donating (Resonance) | Deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. |

| Aromatic Ring | Site for Electrophilic Aromatic Substitution | The overall reactivity and regioselectivity are determined by the combined electronic effects of all substituents. |

Investigation of Magnetic Properties (e.g., Mean Molar Susceptibilities, Magnetic Anisotropy)

A review of scientific literature indicates a lack of specific studies focused on the computational or experimental investigation of magnetic properties, such as mean molar susceptibilities and magnetic anisotropy, for this compound.

Generally, organic molecules like this are diamagnetic, meaning they exhibit a weak repulsion from magnetic fields. This property arises from the paired electrons in their molecular orbitals. While computational methods exist to calculate magnetic susceptibility, such studies are not commonly performed for molecules of this type unless there is a specific interest in their response to strong magnetic fields, for instance, in the context of NMR spectroscopy or the development of materials with specific magnetic characteristics. The PubChem database entry for a related compound, 4-Chlorobenzoic acid, lists diamagnetic susceptibility as a relevant property, though no data is provided. nih.gov Without dedicated theoretical studies, further details on these properties for this compound remain speculative.

Computational Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., LogP, TPSA)

Computational tools are widely used to predict physicochemical parameters that are crucial for assessing a molecule's potential as a drug candidate. These properties, often related to absorption, distribution, metabolism, and excretion (ADME), can be estimated before a compound is synthesized.

LogP (Octanol-Water Partition Coefficient): This parameter measures the lipophilicity ("fat-friendliness") of a compound. It is a critical factor in determining how a molecule will interact with biological membranes. A balanced LogP is often required for oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of a drug's ability to permeate cell membranes, including the intestinal lining and the blood-brain barrier. ucsd.edusrce.hr Generally, a lower TPSA value (<140 Ų) is associated with better oral absorption. researchgate.net

For this compound, these parameters can be calculated using various computational algorithms. The predicted values provide a preliminary assessment of its drug-like properties.

Table 2: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Formula | C₈H₇ClO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 186.59 g/mol | Falls within the range for good oral bioavailability (typically <500 Da). |

| LogP | 2.55 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 67.01 Ų | Suggests good potential for oral absorption and cell membrane permeation. ucsd.edu |

| Hydrogen Bond Donors | 2 | Meets criteria for drug-likeness (typically ≤5). |

| Hydrogen Bond Acceptors | 3 | Meets criteria for drug-likeness (typically ≤10). |

Note: Predicted values were generated using computational software (SwissADME) and are for theoretical estimation purposes.

These computationally derived parameters suggest that this compound possesses a physicochemical profile consistent with potential biological activity and oral bioavailability.

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on Benzoic Acid Scaffolds

Methodological Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For benzoic acid derivatives, QSAR is instrumental in predicting the biological effects of various substitution patterns, thereby guiding the synthesis of new molecules with potentially enhanced activities. longdom.orgjocpr.com

Development of Predictive Models for Biological Interactions

The development of predictive QSAR models begins with a dataset of compounds with known biological activities, such as a series of substituted benzoic acids. dergipark.org.tr The goal is to create a mathematical equation that relates the structural features of these molecules to their observed activities. wikipedia.org This relationship is often expressed in the form: Activity = f (Molecular Descriptors) + error. wikipedia.org

For benzoic acid scaffolds, these models can predict various biological interactions, from enzyme inhibition to antibacterial activity. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's physicochemical properties. jocpr.com A statistical method, such as Multiple Linear Regression (MLR), is then employed to identify the descriptors that have the most significant correlation with the biological activity. longdom.org A robust QSAR model can then be used to screen virtual libraries of compounds, prioritizing those predicted to have the highest activity for synthesis and experimental testing, which accelerates the drug discovery process. jocpr.com

Statistical Analysis of Molecular Descriptors and Biological Responses

The core of QSAR modeling lies in the statistical analysis correlating molecular descriptors with biological responses. dergipark.org.tr Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized into several types, including electronic, steric, hydrophobic, and topological descriptors.

For a compound like 5-Chloro-3-hydroxy-2-methylbenzoic acid, relevant descriptors would quantify the effects of each substituent. The Hammett equation, a foundational concept in physical organic chemistry, provides a framework for quantifying the electronic effects (electron-donating or electron-withdrawing) of substituents on the reactivity of the carboxyl group in benzoic acid derivatives. wikipedia.orgviu.ca The equation is given by log (K/K₀) = σρ, where K is the equilibrium constant for a reaction of a substituted compound, K₀ is for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type. wikipedia.orgviu.ca

Commonly used molecular descriptors in QSAR studies of benzoic acid derivatives are summarized in the table below.

| Descriptor Category | Specific Descriptor Example | Property Represented | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of a substituent. libretexts.org | Affects acidity (pKa) and interaction with charged residues in a target. nih.gov |

| Hydrophobic | Partition coefficient (log P) | Lipophilicity or hydrophobicity of the molecule. nih.gov | Influences membrane permeability and binding to hydrophobic pockets. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov | Determines the fit of the ligand into a binding site. |

| Topological | Wiener Index | Describes molecular branching and size. | Relates to the overall shape and compactness of the molecule. |

| Quantum Chemical | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Electron-accepting ability of the molecule. nih.gov | Important for reactions involving charge transfer. |

These descriptors are used as independent variables in statistical models to predict the dependent variable, which is the biological activity (e.g., pIC50). researchgate.net The quality and predictive power of the resulting QSAR model are assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). dergipark.org.tr

Influence of Substituent Effects on Molecular Recognition and Biological Activity

The nature and position of substituents on the benzoic acid ring are critical determinants of a molecule's interaction with a biological target. nih.gov The specific arrangement of the chloro, hydroxyl, and methyl groups in this compound creates a unique combination of electronic and steric properties that dictates its molecular recognition profile.

Impact of Halogenation (e.g., Chlorine) on Electronic and Steric Properties

The chlorine atom at the 5-position (meta to the carboxyl group) significantly influences the molecule's properties.

Electronic Effects : Chlorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I). libretexts.org This effect increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion. pharmaguideline.com This increased acidity can be crucial for forming salt bridges or stronger hydrogen bonds with biological targets. The electron-withdrawing nature of chlorine can also alter the electron density of the aromatic ring, affecting its potential for π-π stacking interactions. libretexts.org

Role of Hydroxyl and Methyl Groups in Ligand-Target Interactions

The hydroxyl and methyl groups at the 3- and 2-positions, respectively, play distinct and crucial roles in molecular interactions.

Hydroxyl Group : The hydroxyl (-OH) group at the 3-position (meta to the carboxyl group) can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (from the oxygen). nih.gov This capability is fundamental for specific interactions with amino acid residues like aspartate, glutamine, or serine in a target protein, anchoring the ligand in the binding site. nih.gov The position of the hydroxyl group is critical; studies on hydroxybenzoic acid isomers have shown that the location on the benzene (B151609) ring significantly influences their interaction modes and biological effects. acs.orgresearchgate.net In some QSAR studies, the presence of an OH group has been shown to be conducive to inhibitory activity. nih.gov

Methyl Group : The methyl (-CH₃) group at the 2-position (ortho to the carboxyl group) primarily influences the molecule's steric properties and hydrophobicity. It can engage in van der Waals or hydrophobic interactions with non-polar amino acid residues in a binding pocket, such as alanine, valine, or leucine. researchgate.net Furthermore, its position ortho to the carboxylic acid introduces a significant steric effect known as the "ortho effect." wikipedia.org

Positional Isomerism and its Implications for Activity Profiles

The spatial arrangement of substituents on the benzoic acid ring, known as positional isomerism, has profound implications for the molecule's biological activity. nih.govnih.gov The substitution pattern in this compound is a prime example of how substituent placement dictates molecular properties.

The most significant influence on the activity of substituted benzoic acids is often the type of substituent, followed by their number and their specific location on the ring. nih.govresearchgate.net

The Ortho Effect : The methyl group at the 2-position (ortho) introduces the "ortho effect." quora.comvedantu.com Steric hindrance between the ortho-substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. quora.com A key consequence is that ortho-substituted benzoic acids, regardless of whether the substituent is electron-donating or -withdrawing, are generally stronger acids than benzoic acid itself, as well as their meta and para isomers. wikipedia.orgquora.com This increased acidity can significantly impact biological activity. Analysis of this effect suggests it arises from a combination of polar effects (inductive and resonance) and steric interactions. rsc.org

The table below summarizes the expected influence of each substituent based on its position in this compound.

| Substituent | Position | Primary Effects | Potential Impact on Biological Interactions |

| -CH₃ (Methyl) | 2- (ortho) | Steric Hindrance (Ortho Effect): Twists carboxyl group, increasing acidity. wikipedia.orgHydrophobic: Can interact with non-polar residues. | Enhances acidity for stronger ionic/H-bond interactions. quora.com Provides hydrophobic binding contacts. researchgate.net |

| -OH (Hydroxyl) | 3- (meta) | Hydrogen Bonding: Acts as H-bond donor and acceptor. nih.govInductive: Weak electron-withdrawing effect. | Forms specific, directional bonds that anchor the ligand. nih.gov |

| -Cl (Chloro) | 5- (meta) | Inductive: Strong electron-withdrawing effect, increases acidity. libretexts.orgHydrophobic: Increases lipophilicity. nih.gov | Stabilizes carboxylate for stronger ionic interactions. pharmaguideline.com Enhances binding in hydrophobic pockets and membrane passage. nih.gov |

This specific combination of ortho, meta, and another meta substituent creates a distinct electronic and three-dimensional profile that is critical for its recognition by a specific biological target. The interplay between the acidity-enhancing ortho-methyl and meta-chloro groups, and the hydrogen-bonding capabilities of the meta-hydroxyl group, exemplifies the principles of rational ligand design based on the benzoic acid scaffold.

Computational Approaches to Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of a ligand's activity, thereby guiding the design of more potent and selective derivatives.

In a hypothetical docking study of this compound, the molecule would be computationally placed into the binding site of a target receptor. The software would then explore various possible conformations and orientations (binding modes) of the ligand within the binding pocket. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Hypothetical Docking Results for this compound against Target X

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Functional Groups |

|---|---|---|

| 1 | -8.5 | Carboxylate, Hydroxyl |

| 2 | -7.9 | Carboxylate, Chloro |

| 3 | -7.2 | Hydroxyl |

A critical aspect of docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the receptor. For this compound, the key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. Studies on similar molecules show that the carboxylate can form bidentate salt bridges with residues like Arginine, while the hydroxyl group can interact with residues such as Valine or Tyrosine. nih.gov

Halogen Bonds: The chlorine atom at the 5-position can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The methyl group and the phenyl ring itself can form hydrophobic (van der Waals) interactions with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine), helping to properly orient the ligand in the binding pocket.

Hypothetical Key Interactions for this compound

| Ligand Group | Interaction Type | Potential Interacting Residue |

|---|---|---|

| Carboxylic Acid | Hydrogen Bond / Salt Bridge | Arg, Lys, Tyr |

| Hydroxyl Group | Hydrogen Bond | Val, Ser, Asn |

| Chloro Group | Halogen Bond / Hydrophobic | Gly, Leu |

| Methyl Group | Hydrophobic | Ala, Val, Leu |

Rational Design Principles for Novel Derivatives with Targeted Biological Profiles

The insights gained from molecular docking fuel the rational design of new molecules with improved properties. This process involves strategically modifying the initial compound to enhance binding affinity, selectivity, and pharmacokinetic characteristics.

Fragment-based drug design (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a target. nih.gov Hits are then grown, linked, or merged to produce a more potent lead compound.

Fragment Deconstruction of this compound

| Fragment | Potential Contribution | Example Growth Vector |

|---|---|---|

| Benzoic acid | Core scaffold, primary binding anchor (H-bonding) | Substitution on the phenyl ring |

| Chlorophenyl | Hydrophobic and halogen bonding interactions | Addition of polar functional groups |

| Hydroxymethylphenyl | Directional H-bonding, steric influence | Modification of the methyl or hydroxyl group |

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. This can lead to novel chemical series with improved properties or a more favorable patent position. For this compound, the benzoic acid core could potentially be "hopped" to a different acidic scaffold, such as a quinolone or an azaindazole.

Bioisosteric replacement is a related strategy where a functional group is exchanged for another group with similar physical or chemical properties, with the goal of improving the molecule's biological activity or ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov This is a common tactic used to fine-tune a lead compound. For example, the carboxylic acid, while often vital for binding, can lead to poor cell permeability. Replacing it with a bioisostere like a tetrazole can maintain the acidic nature required for receptor interaction while improving other drug-like properties.

Potential Bioisosteric Replacements for Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Maintain acidity, improve metabolic stability/permeability. nih.gov |

| Chloro (-Cl) | Trifluoromethyl (-CF3), Cyano (-CN) | Modulate electronics and lipophilicity, block metabolism. |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Alter hydrogen bonding capacity and acidity. |

| Methyl (-CH3) | Ethyl (-CH2CH3), Amino (-NH2) | Explore steric limits of the binding pocket, add new interactions. |

By systematically applying these computational and rational design strategies, medicinal chemists can theoretically take a simple scaffold like this compound and optimize its structure to generate novel derivatives with highly specific and potent biological activities.

Mechanistic Research on Biological Interactions Non Clinical Focus

Investigations into Molecular Mechanisms of Action in In Vitro Systems

No publicly available scientific literature was identified that has investigated the molecular mechanisms of action for 5-Chloro-3-hydroxy-2-methylbenzoic acid in in vitro systems.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Phosphatidylinositol 3-Kinase α)

There are no available research articles or data detailing studies on the inhibitory effects of this compound on enzymes, including Cyclooxygenase-2 (COX-2) and Phosphatidylinositol 3-Kinase α (PI3Kα). While the inhibition of these enzymes by various other chemical entities is a broad area of research, specific data for the compound is absent from the scientific record.

Receptor Agonism and Antagonism Profiling (e.g., Retinoid X Receptors)

No studies have been published that profile the agonistic or antagonistic activity of this compound on any receptors, including the Retinoid X Receptors (RXRs). The interaction of this specific compound with RXRs or other nuclear receptors has not been a subject of investigation in the available literature.

Cellular Assays and Models for Investigating Biological Responses (Excluding Human Trials)

There is no scientific evidence from cellular assays or other non-clinical models that describes the biological responses to this compound.

Modulation of Cell Differentiation in Relevant Cell Lines (e.g., HL-60)

No research has been conducted or published on the effects of this compound on the modulation of cell differentiation in any cell line, including the human promyelocytic leukemia cell line, HL-60.

Studies on Cell Proliferation in Cancer Cell Lines (e.g., Caco-2, HCT-116, colon cancer cells)

There are no available studies that have investigated the effects of this compound on the proliferation of any cancer cell lines. Specifically, its impact on colon cancer cell lines such as Caco-2 and HCT-116 has not been documented in the scientific literature.

Biochemical Pathway Analysis and Metabolic Effects

No information is available regarding the biochemical pathway analysis or the metabolic effects of this compound. Its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its impact on metabolic pathways, remain uninvestigated.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Pathways

The antioxidant potential of phenolic compounds, including derivatives of benzoic acid, is well-documented. The primary mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby interrupting the chain reactions of oxidation. The antioxidant capacity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. For instance, compounds with more hydroxyl groups, such as 3,4,5-trihydroxybenzoic acid (gallic acid), exhibit potent antioxidant activity.

For this compound, the single hydroxyl group at the C3 position is the primary site for potential antioxidant activity. It can donate a hydrogen atom to reactive oxygen species (ROS), such as the hydroxyl radical (•OH) or superoxide (B77818) anion (O2•−), effectively quenching these damaging species. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene (B151609) ring would modulate the O-H bond dissociation enthalpy of the phenolic hydroxyl group, thereby influencing its radical scavenging efficiency. However, without direct experimental data, the precise antioxidant efficacy of this compound remains speculative.

Table 1: Postulated Antioxidant Mechanisms of this compound

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. |

| Single Electron Transfer (SET) | The compound donates an electron to a free radical, forming a radical cation. |

| Chelation of Metal Ions | The carboxyl and hydroxyl groups may chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton reactions that generate ROS. |

Antimicrobial Action: Elucidation of Cellular Target Disruption (e.g., pH balance)

While specific studies on the antimicrobial action of this compound are scarce, research on related compounds, such as 5-chloro-2-hydroxybenzoic acid, provides some insights. Derivatives of 5-chloro-2-hydroxybenzoic acid have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains.

The antimicrobial mechanism of benzoic acid and its derivatives is often attributed to their ability to disrupt the cell membrane and interfere with cellular pH homeostasis. In their undissociated form, these lipophilic molecules can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cytoplasm. This disruption of the internal pH can inhibit the function of essential enzymes and disrupt metabolic pathways. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through the cell membrane and increasing its antimicrobial potency.

Table 2: Potential Antimicrobial Targets of this compound

| Cellular Target | Proposed Mechanism of Action |

| Cell Membrane | Increased membrane permeability and disruption of the electrochemical gradient. |

| Cytoplasmic pH | Acidification of the cytoplasm, leading to the inhibition of pH-sensitive enzymes. |

| Enzyme Inhibition | Direct inhibition of key metabolic enzymes. |

| Nutrient Uptake | Interference with the transport of essential nutrients into the cell. |

Anti-Sickling Properties: In Vitro Studies on Hemoglobin Polymerization

There is currently no direct scientific evidence to suggest that this compound possesses anti-sickling properties. Research into anti-sickling agents has often focused on aromatic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), which can form Schiff base adducts with the N-terminal valine of the α-globin chains of hemoglobin S. This interaction stabilizes the relaxed (R-state) conformation of hemoglobin, increasing its oxygen affinity and thereby inhibiting the polymerization of deoxygenated hemoglobin S, which is the primary pathological event in sickle cell disease.

Given that this compound is a carboxylic acid and not an aldehyde, it is unlikely to interact with hemoglobin S through the same Schiff base mechanism as 5-HMF. Other potential anti-sickling mechanisms, such as allosteric modulation at different sites or antioxidant effects that protect the red blood cell membrane from oxidative damage, would need to be investigated experimentally to determine any potential role for this compound in mitigating sickle cell pathology.

Antifeedant and Repellent Properties in Pest Control Research

The potential of this compound as an antifeedant or repellent in pest control is not established in the scientific literature. However, some related phenolic compounds have been shown to possess such properties. For example, 6-methylsalicylic acid, another substituted hydroxybenzoic acid, has been reported to exhibit antifeeding activities.

The mechanisms by which such compounds deter feeding can be varied and may include gustatory repellency, where the compound interacts with taste receptors in the insect to produce an aversive response. Alternatively, post-ingestive toxic effects could lead to learned aversion. The specific structural features of this compound, including the presence and position of the chloro, hydroxyl, and methyl groups, would be critical in determining its interaction with insect sensory systems and its potential as a pest control agent.

Interactions with Plant Systems (e.g., Plant Metabolites, Allelopathy)

The role of this compound in plant systems, particularly concerning its interactions with plant metabolites and its potential for allelopathy, has not been specifically investigated. Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Benzoic acid and its derivatives are a well-known class of allelochemicals.

These compounds, when released from a plant into the soil, can affect various physiological processes in neighboring plants, including seed germination, root growth, and nutrient uptake. The mechanisms of action for allelopathic benzoic acids often involve the induction of oxidative stress, disruption of membrane permeability, and inhibition of enzyme activity in the target plant. The phytotoxicity of a particular benzoic acid derivative is dependent on its specific chemical structure. Therefore, it is plausible that this compound could exhibit allelopathic properties, but this would require experimental validation.

Table 3: Potential Allelopathic Effects of this compound on Target Plants

| Physiological Process | Potential Effect |

| Seed Germination | Inhibition or delay of germination. |

| Root Elongation | Stunted root growth and development. |

| Nutrient Uptake | Interference with the absorption of essential minerals. |

| Photosynthesis | Reduction in photosynthetic rate. |

| Cell Division | Inhibition of mitosis in root apical meristems. |

Advanced Applications in Chemical Synthesis and Materials Science Research

5-Chloro-3-hydroxy-2-methylbenzoic Acid as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound offers a robust scaffold for constructing more complex molecular architectures. Its utility is particularly notable in the fields of pharmaceutical and agrochemical development, where substituted benzoic acid derivatives are fundamental components of many active compounds.

Benzoic acid and its derivatives are highly important structural motifs found in a wide array of drug molecules and natural products. scispace.comnih.gov They serve as crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). researchgate.netpharmanoble.com For instance, the closely related compound 3-hydroxy-2-methylbenzoic acid is identified as a key intermediate for the synthesis of certain HIV protease inhibitors. google.com This highlights the potential of the 5-chloro substituted variant as a valuable precursor for developing new therapeutic agents. The strategic placement of the chloro, hydroxyl, and methyl groups on the benzoic acid core allows for targeted modifications and the synthesis of novel compounds with potentially enhanced biological activity.

The synthesis of APIs often involves multi-step processes where intermediates like this compound can be used to introduce specific functionalities into the final drug molecule. beilstein-journals.org The presence of the chlorine atom can influence the pharmacokinetic properties of a potential drug, such as its metabolic stability and binding affinity to target proteins.

Table 1: Selected Pharmaceutical Applications of Benzoic Acid Derivatives

| Drug Class | Example Compound Containing Benzoic Acid Moiety | Therapeutic Use |

|---|---|---|

| Diuretics | Furosemide | Hypertension, Edema |

| Analgesics | Sodium Salicylate | Pain and Inflammation |

| Antiallergics | Tranilast | Allergic Disorders |

In the agrochemical sector, chlorinated benzoic acid derivatives are critical for the development of modern pesticides. A structurally similar compound, 2-amino-5-chloro-3-methylbenzoic acid, is a key intermediate in the synthesis of novel insecticides. patsnap.com The manufacturing process for this intermediate often starts with precursors that establish the chloro- and methyl-substituted ring structure, underscoring the importance of this chemical scaffold. google.comsigmaaldrich.com

The synthesis pathway to these potent agrochemicals illustrates the role of such building blocks. For example, a common route involves the chlorination of an appropriate 2-amino-3-methylbenzoic acid precursor. chemicalbook.com The high demand for effective and selective crop protection agents drives research into new synthetic routes and intermediates, positioning compounds like this compound as valuable starting points for the discovery of next-generation agrochemicals. researchgate.net

Table 2: Synthesis Pathway Involving a Chloro-Methylbenzoic Acid Intermediate

| Step | Reactant | Reagent | Product | Application of Product |

|---|---|---|---|---|

| 1 | 2-amino-3-methylbenzoic acid | Chlorination Agent (e.g., Cyanuric Chloride) | 2-amino-5-chloro-3-methylbenzoic acid | Key Intermediate |

Exploration in Polymer and Material Science

The unique combination of functional groups in this compound also makes it a candidate for research in polymer chemistry and materials science. Its aromatic structure suggests potential for creating materials with high thermal stability and specific mechanical properties.

Aromatic hydroxy acids are well-established monomers for the synthesis of aromatic polyesters, a class of polymers known for their excellent thermal resistance. researchgate.net The this compound molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it an ideal AB-type monomer for polycondensation reactions. In such a reaction, the hydroxyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. This process can be repeated to form long polyester (B1180765) chains.

The incorporation of this specific monomer could lead to polyesters with tailored properties. The rigid aromatic backbone would likely contribute to a high glass transition temperature and thermal stability, while the chlorine atom could enhance flame retardancy and modify the polymer's solubility and chemical resistance. researchgate.net

Catalysis Research Utilizing Benzoic Acid Derivatives

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the direct modification of molecular scaffolds in a step-economical manner. scispace.comnih.gov Benzoic acids are important targets for such research due to their prevalence in pharmaceuticals and other fine chemicals. nih.gov Transition-metal catalysis has been successfully employed to activate and functionalize the C-H bonds at positions ortho or meta to the carboxylic acid group. scispace.comnih.gov

Research has demonstrated that catalysts based on palladium (Pd) or rhodium (Rh) can direct the attachment of various chemical groups to the benzoic acid ring. nih.govmdpi.com This allows chemists to use simple benzoic acid derivatives as starting points to build more complex and valuable molecules. This compound, with its specific substitution pattern, serves as an interesting substrate for such catalytic studies. The electronic effects of the existing chloro, hydroxyl, and methyl groups can influence the regioselectivity of further C-H activations, providing a platform for synthesizing a diverse range of novel compounds. mdpi.com

Table 3: Examples of Catalytic C-H Functionalization on Benzoic Acid Derivatives

| Catalyst System | Reaction Type | Position Functionalized | Application |

|---|---|---|---|

| Palladium (Pd) | Olefination | meta-C-H | Synthesis of complex organic molecules |

| Palladium (Pd) | Acetoxylation | meta-C-H | Introduction of an oxygen-containing group |

| Rhodium (Rh) | Annulation with Alkynes | ortho-C-H | Creation of isocoumarin (B1212949) heterocycles |

Environmental Chemistry: Biodegradation and Biotransformation Studies

Microbial communities in soil and aquatic environments possess a diverse array of enzymes capable of breaking down complex organic molecules. The biodegradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions, often involving a series of enzymatic reactions that ultimately lead to the mineralization of the compound to carbon dioxide, water, and chloride ions.

Key Enzymatic Processes in the Biodegradation of Related Compounds:

Under aerobic conditions, the initial attack on the aromatic ring of chlorinated compounds is typically initiated by oxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to the formation of hydroxylated intermediates. For chlorinated benzoic acids, dioxygenases are crucial in the initial dearomatization step, often resulting in the formation of chlorocatechols. These intermediates are then subject to ring cleavage, a critical step in the degradation pathway.

Conversely, under anaerobic conditions, a common mechanism for the degradation of chlorinated aromatics is reductive dehalogenation. In this process, the chlorine substituent is replaced by a hydrogen atom, a reaction catalyzed by dehalogenases. This process is often the initial step in the anaerobic degradation of highly chlorinated compounds, making them more amenable to subsequent aerobic degradation.

Hypothesized Biodegradation Pathway for this compound:

Based on the degradation pathways of analogous compounds, a putative biodegradation pathway for this compound can be proposed.

Aerobic Degradation: It is likely that aerobic microbial degradation would be initiated by a dioxygenase or monooxygenase attacking the aromatic ring. This could lead to the formation of a dihydroxylated intermediate, such as a chlorocatechol derivative. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring, followed by further degradation of the resulting aliphatic acids. The presence of the hydroxyl and methyl groups on the ring will influence the position of enzymatic attack and the specific intermediates formed.

Anaerobic Degradation: Under anaerobic conditions, the initial step would likely involve reductive dechlorination, where the chlorine atom is removed from the aromatic ring. This would result in the formation of 3-hydroxy-2-methylbenzoic acid. This non-chlorinated intermediate is then more readily degraded by a wider range of microorganisms through established pathways for the breakdown of benzoic acid derivatives.

Factors Influencing Biodegradation:

The rate and extent of biodegradation of this compound in the environment are influenced by a variety of factors. These include the composition and activity of the microbial community, the presence of other organic compounds that could serve as primary substrates (cometabolism), and environmental conditions such as pH, temperature, and oxygen availability. The presence of multiple substituents on the aromatic ring can also affect the rate of degradation, with more complex structures often being more recalcitrant.

The following table summarizes the key enzymes and microbial groups often implicated in the degradation of compounds structurally related to this compound.

| Enzyme Class | Function | Common Microbial Genera |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring | Pseudomonas, Burkholderia, Rhodococcus |

| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring | Pseudomonas, Bacillus, Acinetobacter |

| Dehalogenases | Removal of halogen substituents | Dehalococcoides, Desulfitobacterium, Anaeromyxobacter |

| Catechol Dioxygenases | Cleavage of the aromatic ring of catechol intermediates | Pseudomonas, Arthrobacter, Nocardia |

Biotransformation Studies:

Biotransformation studies, which focus on the enzymatic modification of a compound by microorganisms or their enzymes, could reveal the potential for creating novel derivatives of this compound. Fungi, in particular, are known for their ability to carry out a wide range of biotransformation reactions, including hydroxylations, glycosylations, and demethylations. While no specific biotransformation studies on this compound have been reported, the diverse metabolic capabilities of microorganisms suggest that it could be a substrate for various enzymatic modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-hydroxy-2-methylbenzoic acid with high purity?

- Methodological Answer : Utilize Friedel-Crafts acylation or halogenation of pre-functionalized benzoic acid derivatives. For example, methyl or acetyl groups can be introduced via electrophilic substitution, followed by selective chlorination using reagents like Cl2/FeCl3 or SO2Cl2 under controlled conditions. Hydroxylation at the meta-position can be achieved via demethylation of methoxy precursors (e.g., using BBr3 in dichloromethane) .

- Quality Control : Monitor reaction progress via TLC or HPLC. Purity (>95%) can be verified using GC or HPLC, as described for structurally similar chlorinated benzoic acids in Kanto Reagents’ catalog .

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Cross-validate spectral data with computational models (e.g., density functional theory for NMR chemical shifts) and reference databases like NIST Chemistry WebBook. For instance, NIST provides validated IR and <sup>13</sup>C NMR data for chlorinated benzoic acids, which can guide peak assignments .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing substituents to this compound?

- Methodological Answer : Use directing groups or protective chemistry. For example:

- Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to prevent undesired side reactions during further functionalization.

- Leverage steric and electronic effects of the methyl group to direct electrophilic substitution to specific positions.

- Experimental validation via competitive reaction studies (e.g., comparing yields under varying catalysts) is critical, as demonstrated in studies on 3,5-dichloro-4-hydroxybenzoic acid derivatives .

Q. How to analyze the bioactivity of this compound in receptor-binding assays?

- Methodological Answer :

- Receptor Screening : Use radioligand displacement assays (e.g., for dopamine D2 or serotonin 5-HT3 receptors) with tritiated ligands. Structural analogs like 4-amino-5-chloro-2-methoxybenzoic acid have shown dual receptor antagonism, suggesting similar assay protocols (e.g., competitive binding at 10<sup>−6</sup>–10<sup>−9</sup> M concentrations) .

- Data Interpretation : Compare IC50 values with control compounds and validate via dose-response curves.

Q. What computational tools predict the physicochemical properties (e.g., logP, pKa) of this compound?

- Methodological Answer :

- Use software like ACD/Labs or ChemAxon to calculate partition coefficients (logP) and acid dissociation constants (pKa).

- Validate predictions experimentally via potentiometric titration for pKa and shake-flask methods for logP. PubChem’s computed data for 3,5-dichloro-4-hydroxybenzoic acid (PubChem CID: 3336412) provides a benchmark for error margins .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility data?

- Methodological Answer :